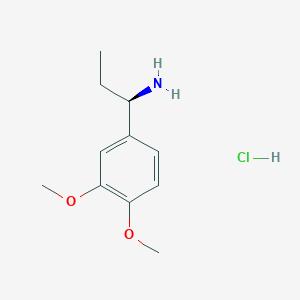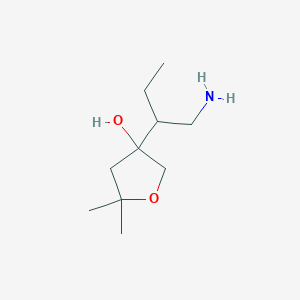
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring and an aminobutanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-butanone with dimethylamine followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, saturated oxolane compounds, and substituted amino derivatives.
Aplicaciones Científicas De Investigación
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-2-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-4-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
3-(1-aminobutan-2-yl)-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)6-9(2,3)13-7-10/h8,12H,4-7,11H2,1-3H3 |
Clave InChI |
RUYRSYHORSNPMC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(CC(OC1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



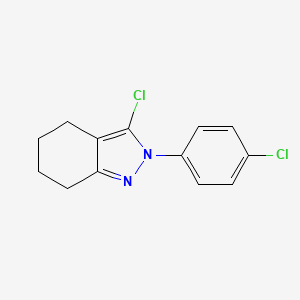
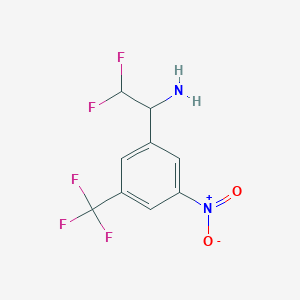


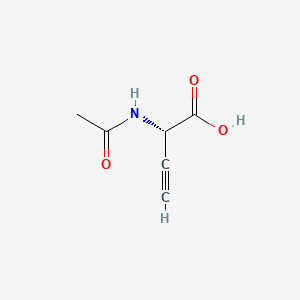
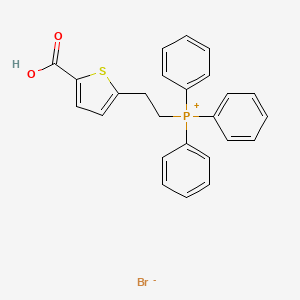

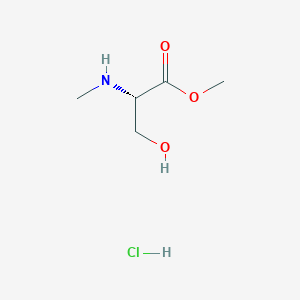
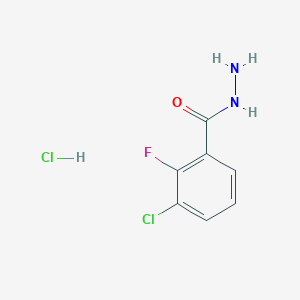
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
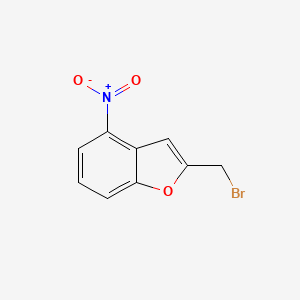
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
